Cas no 2229395-99-5 (O-2-(4-bromo-3,5-dimethylphenyl)propylhydroxylamine)

O-2-(4-bromo-3,5-dimethylphenyl)propylhydroxylamine is a specialized hydroxylamine derivative featuring a bromo-dimethylphenyl substituent, which enhances its reactivity in organic synthesis. The compound’s structural design, incorporating both a hydroxylamine group and a brominated aromatic ring, makes it a valuable intermediate for constructing complex molecules, particularly in pharmaceutical and agrochemical applications. Its bromine substituent offers a versatile handle for further functionalization via cross-coupling reactions, while the hydroxylamine moiety enables participation in nitroxide-mediated processes. The steric influence of the dimethyl groups may also contribute to selectivity in certain transformations. This compound is suited for researchers requiring precise control over synthetic pathways in advanced organic chemistry.
O-2-(4-bromo-3,5-dimethylphenyl)propylhydroxylamine structure
2229395-99-5 structure
商品名:O-2-(4-bromo-3,5-dimethylphenyl)propylhydroxylamine
CAS番号:2229395-99-5
MF:C11H16BrNO
メガワット:258.154842376709
CID:6037082
PubChem ID:165796891

O-2-(4-bromo-3,5-dimethylphenyl)propylhydroxylamine 化学的及び物理的性質

名前と識別子

    • O-2-(4-bromo-3,5-dimethylphenyl)propylhydroxylamine
    • 2229395-99-5
    • O-[2-(4-bromo-3,5-dimethylphenyl)propyl]hydroxylamine
    • EN300-1924249
    • インチ: 1S/C11H16BrNO/c1-7-4-10(9(3)6-14-13)5-8(2)11(7)12/h4-5,9H,6,13H2,1-3H3
    • InChIKey: RDRWPGTZCONLIP-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(C)=CC(=CC=1C)C(C)CON

計算された属性

  • せいみつぶんしりょう: 257.04153g/mol
  • どういたいしつりょう: 257.04153g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 165
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

O-2-(4-bromo-3,5-dimethylphenyl)propylhydroxylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1924249-10g
O-[2-(4-bromo-3,5-dimethylphenyl)propyl]hydroxylamine
2229395-99-5
10g
$5774.0 2023-09-17
Enamine
EN300-1924249-10.0g
O-[2-(4-bromo-3,5-dimethylphenyl)propyl]hydroxylamine
2229395-99-5
10g
$5774.0 2023-05-31
Enamine
EN300-1924249-0.1g
O-[2-(4-bromo-3,5-dimethylphenyl)propyl]hydroxylamine
2229395-99-5
0.1g
$1183.0 2023-09-17
Enamine
EN300-1924249-5.0g
O-[2-(4-bromo-3,5-dimethylphenyl)propyl]hydroxylamine
2229395-99-5
5g
$3894.0 2023-05-31
Enamine
EN300-1924249-0.25g
O-[2-(4-bromo-3,5-dimethylphenyl)propyl]hydroxylamine
2229395-99-5
0.25g
$1235.0 2023-09-17
Enamine
EN300-1924249-1.0g
O-[2-(4-bromo-3,5-dimethylphenyl)propyl]hydroxylamine
2229395-99-5
1g
$1343.0 2023-05-31
Enamine
EN300-1924249-1g
O-[2-(4-bromo-3,5-dimethylphenyl)propyl]hydroxylamine
2229395-99-5
1g
$1343.0 2023-09-17
Enamine
EN300-1924249-0.05g
O-[2-(4-bromo-3,5-dimethylphenyl)propyl]hydroxylamine
2229395-99-5
0.05g
$1129.0 2023-09-17
Enamine
EN300-1924249-0.5g
O-[2-(4-bromo-3,5-dimethylphenyl)propyl]hydroxylamine
2229395-99-5
0.5g
$1289.0 2023-09-17
Enamine
EN300-1924249-2.5g
O-[2-(4-bromo-3,5-dimethylphenyl)propyl]hydroxylamine
2229395-99-5
2.5g
$2631.0 2023-09-17

O-2-(4-bromo-3,5-dimethylphenyl)propylhydroxylamine 関連文献

O-2-(4-bromo-3,5-dimethylphenyl)propylhydroxylamineに関する追加情報

Introduction to O-2-(4-bromo-3,5-dimethylphenyl)propylhydroxylamine (CAS No. 2229395-99-5)

O-2-(4-bromo-3,5-dimethylphenyl)propylhydroxylamine, with the chemical formula C11H17NBrO, is a significant compound in the field of pharmaceutical and biochemical research. This compound is characterized by its unique structural features, which include a propyl chain attached to a hydroxylamine group and a phenyl ring substituted with bromine atoms at the 4th position and methyl groups at the 3rd and 5th positions. The presence of these functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules.

The CAS number 2229395-99-5 provides a unique identifier for this compound, ensuring accurate classification and reference in scientific literature. The molecular structure of O-2-(4-bromo-3,5-dimethylphenyl)propylhydroxylamine consists of a hydrophobic phenyl ring enhanced by bromine atoms, which can influence its interactions with biological targets. The propyl chain and hydroxylamine group contribute to its solubility and reactivity, making it suitable for further chemical modifications.

In recent years, there has been growing interest in the development of novel pharmaceutical agents derived from aromatic hydroxylamines. The 4-bromo-3,5-dimethylphenyl moiety is particularly noteworthy due to its ability to engage in various chemical reactions, including nucleophilic substitution and coordination with metal ions. These properties have led to its exploration in the synthesis of metal-organic frameworks (MOFs) and catalytic systems, where it serves as a ligand or precursor.

One of the most compelling aspects of O-2-(4-bromo-3,5-dimethylphenyl)propylhydroxylamine is its potential application in drug discovery. Researchers have been investigating its role as a precursor in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The hydroxylamine group is known for its ability to form stable bonds with biological targets, making it an attractive scaffold for medicinal chemistry.

Recent studies have demonstrated that derivatives of this compound exhibit promising biological activity. For instance, modifications to the propyl chain have shown enhanced binding affinity to specific enzymes involved in metabolic pathways. This has opened up new avenues for developing treatments against metabolic disorders. Additionally, the bromine substituents on the phenyl ring have been found to improve the bioavailability of drug candidates by enhancing their lipophilicity.

The synthesis of O-2-(4-bromo-3,5-dimethylphenyl)propylhydroxylamine involves multi-step organic reactions, typically starting from commercially available aromatic precursors. The process often includes bromination followed by alkylation and hydroxylation steps. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These synthetic methodologies highlight the compound's importance in industrial-scale production.

In conclusion, O-2-(4-bromo-3,5-dimethylphenyl)propylhydroxylamine is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for further development into therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development.

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